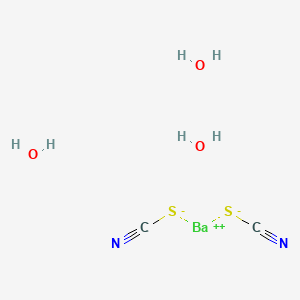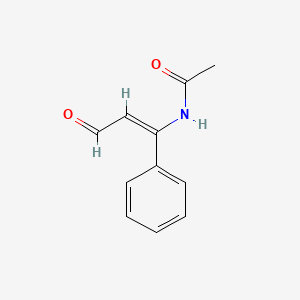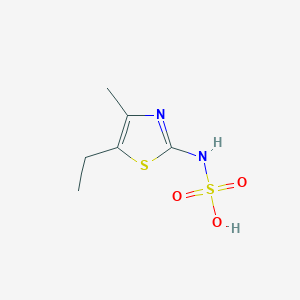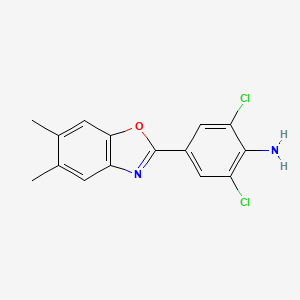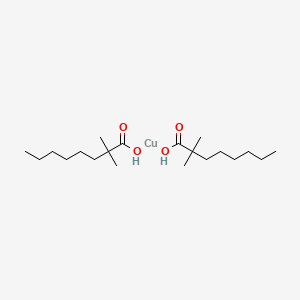
Neodecanoic acid, copper salt
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Copper(II)neodecanoate,superconductorgrade is an organometallic compound with the chemical formula Cu(OOC10H19)2. It is a dark green liquid that is not miscible with water . This compound is primarily used in the preparation of superconducting materials, making it a valuable reagent in the field of materials science and industrial chemistry .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Copper(II)neodecanoate,superconductorgrade can be synthesized through the reaction of copper(II) salts with neodecanoic acid. The reaction typically involves the following steps:
- Dissolution of copper(II) salts (such as copper(II) sulfate) in an appropriate solvent.
- Addition of neodecanoic acid to the solution.
- Stirring the mixture at an elevated temperature to facilitate the reaction.
- Isolation and purification of the product through filtration and evaporation .
Industrial Production Methods: Industrial production of Copper(II)neodecanoate,superconductorgrade follows similar synthetic routes but on a larger scale. The process involves:
- Large-scale mixing of copper(II) salts and neodecanoic acid.
- Use of industrial reactors to maintain optimal reaction conditions.
- Continuous monitoring and control of temperature and pH levels.
- Efficient separation and purification techniques to obtain high-purity Copper(II)neodecanoate .
Análisis De Reacciones Químicas
Types of Reactions: Copper(II)neodecanoate,superconductorgrade undergoes various chemical reactions, including:
Oxidation: Copper(II)neodecanoate can be oxidized to form copper(III) compounds under specific conditions.
Reduction: It can be reduced to copper(I) compounds using reducing agents.
Substitution: The neodecanoate ligands can be substituted with other ligands in the presence of suitable reagents.
Common Reagents and Conditions:
Oxidation: Strong oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Ligand exchange reactions using phosphines or amines.
Major Products:
Oxidation: Copper(III) neodecanoate.
Reduction: Copper(I) neodecanoate.
Substitution: Copper complexes with different ligands.
Aplicaciones Científicas De Investigación
Copper(II)neodecanoate,superconductorgrade has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of superconducting materials and thin films.
Biology: Investigated for its potential antimicrobial properties.
Medicine: Explored for its role in drug delivery systems and as a contrast agent in imaging techniques.
Industry: Utilized in the production of high-performance coatings, catalysts, and electronic components.
Mecanismo De Acción
The mechanism of action of Copper(II)neodecanoate,superconductorgrade involves its ability to form stable complexes with various ligands. The compound undergoes thermal decomposition to produce metal oxides and carbonates, which are essential intermediates in the formation of superconducting materials. The process involves:
- Low-temperature decomposition in an oxygen-poor atmosphere.
- High-temperature annealing in an oxygen-rich atmosphere.
- Slow cooling to produce uniform superconducting films .
Comparación Con Compuestos Similares
- Copper(II) acetate
- Copper(II) benzoate
- Copper(II) benzoylacetonate
Comparison:
Copper(II) acetate: Similar in terms of copper content but differs in ligand structure, leading to different solubility and reactivity.
Copper(II) benzoate: Has aromatic ligands, making it more stable under certain conditions.
Copper(II) benzoylacetonate: Used in similar applications but has different thermal properties and decomposition behavior.
Copper(II)neodecanoate,superconductorgrade stands out due to its unique ligand structure, which provides specific advantages in the synthesis of superconducting materials and other advanced applications.
Propiedades
Fórmula molecular |
C20H40CuO4 |
|---|---|
Peso molecular |
408.1 g/mol |
Nombre IUPAC |
copper;2,2-dimethyloctanoic acid |
InChI |
InChI=1S/2C10H20O2.Cu/c2*1-4-5-6-7-8-10(2,3)9(11)12;/h2*4-8H2,1-3H3,(H,11,12); |
Clave InChI |
NSKSOOGLNICUCX-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCC(C)(C)C(=O)O.CCCCCCC(C)(C)C(=O)O.[Cu] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![[(1S,2R)-2-formylcyclobutyl]methyl acetate](/img/structure/B13797730.png)
![Propylamine, 1-[(mesityloxy)methyl]-](/img/structure/B13797733.png)
![Trimethylsilyl 8-methoxy-4-[(trimethylsilyl)oxy]-2-quinolinecarboxylate](/img/structure/B13797735.png)
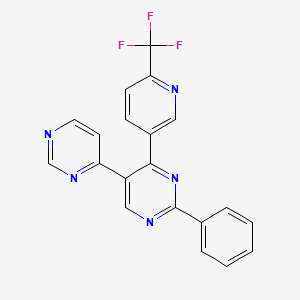
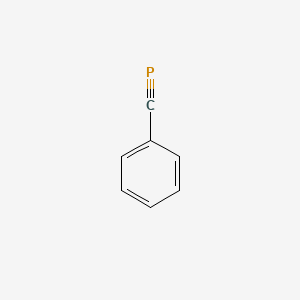

![7-Azabicyclo[2.2.1]heptane-1-carboxylicacid,2-oxo-,methylester,(1R,4S)-(9CI)](/img/structure/B13797758.png)

